
(4-((2-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25ClN4O and its molecular weight is 408.93. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Chlorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
One line of research explored the synthesis of related naphthyridine derivatives and their antibacterial properties. For instance, Mogilaiah et al. (2009) synthesized 3-aryl-4-formyl-1-[3-(3-chlorophenyl)-1,8-naphthyridin-2-yl]pyrazoles, showing significant antibacterial activity (Mogilaiah, Vidya, Kavitha, & Kumar, 2009). This study demonstrates the potential of naphthyridine compounds in developing new antibacterial agents.
Antimicrobial and Anticancer Agents
Research by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with naphthyridine moieties showed promising antimicrobial and anticancer activities. The synthesized compounds outperformed doxorubicin in certain assays, suggesting their utility in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Molecular Structure and Optical Properties
Halim and Ibrahim (2017) conducted a comprehensive study on the synthesis, molecular structure, and optical properties of a novel naphthyridine derivative. Through DFT calculations and various spectral analyses, they explored its potential in electronic and optical applications (Halim & Ibrahim, 2017).
Crystal Structure Analysis
The crystal structure of specific naphthyridine compounds has been analyzed to understand their chemical properties better. Revathi et al. (2015) detailed the crystal structure of a naphthyridine compound, providing insights into its molecular geometry and potential applications in material science (Revathi et al., 2015).
Docking and DFT Studies
Shahana and Yardily (2020) carried out docking and DFT studies on novel thiazol and thiophene substituted naphthyridine derivatives. Their research aids in understanding the antibacterial activity of these compounds at the molecular level, offering a pathway to new antibacterial drugs (Shahana & Yardily, 2020).
Mecanismo De Acción
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to naphthyridin, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share structural similarities with naphthyridin, are known to interact with their targets in a way that leads to a variety of biological activities . These interactions often result in changes at the molecular and cellular levels that contribute to the compound’s therapeutic effects .
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways can include a range of responses, from antiviral to anticancer effects .
Result of Action
Compounds with similar structures, such as indole derivatives, have been found to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
[4-(2-chloroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-3-16-8-6-7-13-28(16)23(29)18-14-25-22-17(12-11-15(2)26-22)21(18)27-20-10-5-4-9-19(20)24/h4-5,9-12,14,16H,3,6-8,13H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZMTBJRUPDQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=CC=C4Cl)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)
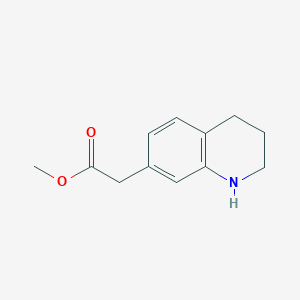
![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)

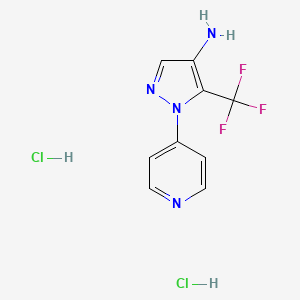
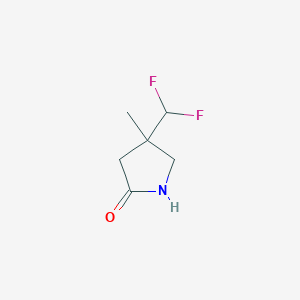

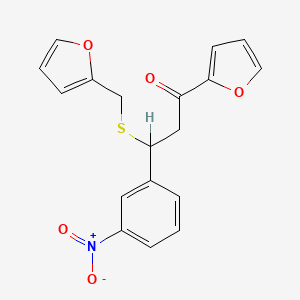
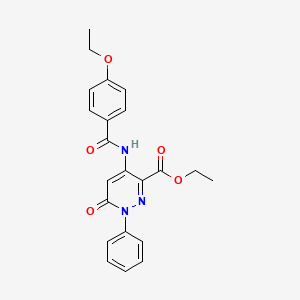
![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2754058.png)
amine](/img/structure/B2754059.png)
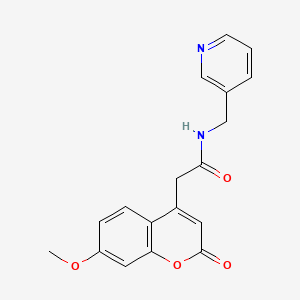
![2-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2754062.png)